molecular formula C10H13BFNO3 B1451408 (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid CAS No. 874219-32-6

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Cat. No. B1451408
M. Wt: 225.03 g/mol
InChI Key: GFXXWQFBQBTTAV-UHFFFAOYSA-N
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Description

The compound “(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid” is a type of boronic acid. Boronic acids are commonly used as reactants in coupling reactions . They are also used to make novel biologically active terphenyls .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Molecular Structure Analysis

The molecular formula of “(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid” is C10H13BFNO3 . Its exact mass is 259.0816015 g/mol .


Chemical Reactions Analysis

Boronic acids can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in Suzuki coupling using microwave and triton B catalyst .


Physical And Chemical Properties Analysis

The compound “(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid” has a molecular weight of 259.04 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 69.6 Ų .

Scientific Research Applications

1. Fluorescence Imaging and Tumor Therapy

  • Summary of Application: Phenylboronic acid (PBA)-based functional materials have been widely used in imaging and tumor therapy. They are combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and are used for active targeting of cancer cells and tumors .
  • Methods of Application: PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells . For fluorescence imaging, the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .
  • Results or Outcomes: For tumor therapy, applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy were discussed .

2. Design and Synthesis of Fluorescent Probes

  • Summary of Application: Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety .
  • Methods of Application: The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
  • Results or Outcomes: The paper discusses the design, synthesis, and characterization of fluorescent probes, explores new design and development trends of fluorescent probes in various fields, and improves the performance and applicability of fluorescent probes by using new materials and technologies to meet the evolving demands of molecular detection in various fields .

Safety And Hazards

The compound “(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid” has hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The interest in boronic acids has been growing, especially after the discovery of the drug bortezomib . They have shown several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[4-fluoro-3-(propylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)8-6-7(11(15)16)3-4-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXXWQFBQBTTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660218
Record name [4-Fluoro-3-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

CAS RN

874219-32-6
Record name [4-Fluoro-3-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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